Thrombin Enzyme Inhibition: IC50 Comparison Against a Clinical Reference Inhibitor
The target compound exhibits a thrombin IC50 of 5.50 µM in a recombinant wild-type thrombin assay, measured via spectrozyme TH hydrolysis after 10 minutes [1]. By comparison, the direct clinical thrombin inhibitor argatroban demonstrates an IC50 of 0.01 µM against free thrombin under similar assay conditions . This represents an approximately 550-fold difference in potency. The moderate activity of CAS 863017-98-5 positions it as a low-potency thrombin binder—potentially advantageous for probing partial anticoagulation effects or minimizing bleeding risk associated with full thrombin suppression [REFS-1, REFS-2].
| Evidence Dimension | Thrombin inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.50 µM |
| Comparator Or Baseline | Argatroban (direct thrombin inhibitor) IC50 = 0.01 µM |
| Quantified Difference | Target compound is ~550-fold less potent than argatroban |
| Conditions | Recombinant wild-type thrombin (BHK cell expression), spectrozyme TH hydrolysis, 10 min incubation (BindingDB assay for target compound); free thrombin inhibition assay for argatroban (Cayman Chemical data sheet). |
Why This Matters
The potency differential informs researchers whether the compound is suitable for assays requiring gentle coagulation modulation rather than complete thrombin blockade, directly influencing selection decisions for mechanistic studies.
- [1] BindingDB, PrimarySearch_ki, entry for CAS 863017-98-5, Affinity Data: IC50 5.50E+3 nM, Inhibition of recombinant wild type thrombin expressed in BHK cells assessed as spectrozyme TH hydrolysis after 10 mins. View Source
